2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide
Description
2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a sulfanyl-linked acetamide group, a 3-chloro-2-methylanilino moiety, and a phenyl group at the 4-position. The compound shares structural motifs common in bioactive molecules, such as the triazole ring (implicated in hydrogen bonding and π-π interactions) and the chloro-methylaniline group (associated with enhanced lipophilicity and target binding) .
Properties
CAS No. |
539810-27-0 |
|---|---|
Molecular Formula |
C25H24ClN5OS |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN5OS/c1-17-8-6-9-19(14-17)28-24(32)16-33-25-30-29-23(31(25)20-10-4-3-5-11-20)15-27-22-13-7-12-21(26)18(22)2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
OACGPQZCMXGZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Attachment of Aromatic Rings: The aromatic rings are incorporated through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using highly active and selective catalysts to minimize by-products.
Purification Techniques: Employing advanced chromatographic methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding triazole chemistry and the behavior of sulfanyl groups in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its aromatic and triazole components. It could be investigated for its potential as a biochemical probe or a ligand in protein binding studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, antifungal, or anticancer properties, given the known activities of related triazole and sulfanyl compounds.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through:
Hydrogen Bonding: With amino acid residues in proteins.
Hydrophobic Interactions: With hydrophobic pockets in proteins or membranes.
Covalent Bonding: If reactive groups are present, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds exhibit structural similarities, differing primarily in substituents on the triazole ring, acetamide group, or aryl moieties:
Key Structural Insights :
- The allyl group (e.g., in ) increases molecular flexibility but may reduce metabolic stability compared to the rigid phenyl group in the target compound.
- Chlorine positioning on the anilino moiety (e.g., 3-chloro-2-methyl vs.
- Amino substitution at the triazole 4-position (e.g., ) introduces hydrogen-bonding capacity, favoring solubility but possibly reducing membrane permeability.
Biological Activity
The compound 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a triazole derivative with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on available research findings.
- Molecular Formula : C25H24ClN5OS
- Molecular Weight : 494.0 g/mol
- CAS Number : [Not specified in the search results]
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Research has indicated that triazole compounds often exhibit significant antimicrobial properties. For instance, derivatives containing the triazole moiety have been shown to inhibit various bacterial strains and fungi. A study evaluating similar compounds revealed that certain triazole derivatives displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
The mechanism of action for triazole compounds typically involves interference with the synthesis of nucleic acids or inhibition of key enzymes in microbial cells. Molecular docking studies suggest that these compounds can bind effectively to the active sites of bacterial enzymes such as DNA gyrase, leading to their antibacterial activity .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
